Precision Synthesis of [3-(prop-1-yn-1-yl)phenyl]boronic acid
Precision Synthesis of [3-(prop-1-yn-1-yl)phenyl]boronic acid
Part 1: Executive Summary & Strategic Analysis
Target Molecule: [3-(prop-1-yn-1-yl)phenyl]boronic acid
CAS: 1189373-19-0
Molecular Formula: C
Synthesizing alkynyl-functionalized boronic acids presents a specific chemoselective challenge: preserving the C–B bond during the installation of the alkyne, or conversely, preventing alkyne polymerization/isomerization during the installation of the boron moiety.
This guide prioritizes Route A (Lithiation-Borylation) as the gold standard for high-purity synthesis. This pathway installs the sensitive boronic acid group last, avoiding potential protodeboronation or homocoupling side reactions common in Palladium-catalyzed steps involving free boronic acids. An Alternative Route B (Sonogashira Coupling) is provided for contexts where starting materials differ.
Part 2: Retrosynthetic Logic
The structural dissection of the target reveals two primary disconnections. The choice depends heavily on the availability of the halogenated precursor and the scale of the reaction.
Figure 1: Retrosynthetic analysis showing the Lithium-Halogen exchange pathway (Route A) and the direct Cross-Coupling pathway (Route B).
Part 3: Primary Protocol – Lithiation-Borylation (Route A)
This route is preferred for scale-up and high purity. It utilizes 1-bromo-3-(prop-1-yn-1-yl)benzene as the stable intermediate, subjecting it to cryogenic lithiation followed by electrophilic trapping with a borate ester.
Phase 1: Synthesis of 1-bromo-3-(prop-1-yn-1-yl)benzene
Note: If this intermediate is purchased commercially, skip to Phase 2.
Reagents:
-
1-bromo-3-iodobenzene (1.0 equiv)
-
Propyne (gas or solution in THF) (1.2–1.5 equiv)
-
Pd(PPh
) Cl (2 mol%) -
CuI (1 mol%)
-
Triethylamine (Et
N) (Solvent/Base)
Step-by-Step:
-
Setup: Flame-dry a 3-neck round bottom flask under Argon.
-
Charging: Add 1-bromo-3-iodobenzene, Pd(PPh
) Cl , and CuI. -
Solvent: Add anhydrous Et
N (degassed). -
Propyne Addition:
-
If using gas: Cool the mixture to 0°C and slowly bubble propyne gas into the solution for 15–30 minutes until saturation/stoichiometry is reached.
-
If using THF solution: Add via syringe pump over 20 minutes.
-
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexanes) for the disappearance of the dihalide.
-
Workup: Filter through a pad of Celite to remove Pd/Cu residues. Wash with Et
O. Concentrate the filtrate. -
Purification: Flash column chromatography (100% Hexanes) to yield the clear oil product.
Phase 2: Cryogenic Borylation (The Critical Step)
Reagents:
-
1-bromo-3-(prop-1-yn-1-yl)benzene (Intermediate from Phase 1)
-
n-Butyllithium (2.5 M in hexanes) (1.1 equiv)
-
Triisopropyl borate [B(OiPr)
] (1.2 equiv) -
Solvent: Anhydrous THF/Toluene (1:3 ratio recommended for solubility)
-
Quench: 3 M HCl[1]
Protocol:
-
Inert Environment: Establish a strict Argon atmosphere in a double-walled reaction vessel. Moisture will destroy the lithiated intermediate immediately.
-
Dissolution: Dissolve the bromo-alkyne in anhydrous THF/Toluene (1:3 v/v).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Lithiation: Add n-BuLi dropwise via syringe pump over 30 minutes. Maintain internal temperature below -70°C.
-
Trapping: Stir for 30 minutes at -78°C. Then, add Triisopropyl borate dropwise.
-
Warming: Stir at -78°C for 30 minutes, then remove the cooling bath and allow the mixture to warm to room temperature (20°C) over 1 hour.
-
Hydrolysis: Cool the mixture back to 0°C. Slowly add 3 M HCl (aqueous) until pH < 2. Stir vigorously for 15 minutes to hydrolyze the boronate ester to the free boronic acid.
-
Isolation:
-
Extract with 2-methyl-tetrahydrofuran (2-MeTHF) or Ethyl Acetate.
-
Wash organics with brine.
-
Dry over Na
SO , filter, and concentrate. -
Crystallization: Triturate the resulting solid with Hexanes/Et
O to precipitate the pure boronic acid.
-
Data Summary for Route A:
| Parameter | Specification | Notes |
| Temperature | -78°C to 20°C | Critical control required during n-BuLi addition. |
| Solvent System | THF/Toluene (1:3) | Toluene improves solubility of the intermediate at low temps. |
| Yield Target | 70–80% | High efficiency if moisture is excluded. |
| Key Impurity | Protodeboronated arene | Result of incomplete trapping or wet conditions. |
Part 4: Alternative Protocol – Sonogashira Coupling (Route B)
This route is viable if 3-bromophenylboronic acid (pinacol ester) is the starting material. Using the free acid directly in Sonogashira is risky due to catalyst poisoning and solubility issues; therefore, the pinacol ester is used, followed by hydrolysis.
Workflow:
-
Coupling: React 3-bromophenylboronic acid pinacol ester with Propyne (PdCl
(PPh ) , CuI, Et N, THF, 60°C). -
Hydrolysis: The resulting pinacol ester is robust. To obtain the free acid, oxidative hydrolysis (NaIO
/NH OAc) or acidic hydrolysis is required.
Critique: This route often requires an extra step to remove the pinacol protecting group, which can be stubborn. Route A is more atom-economical for generating the free acid.
Part 5: Process Visualization
Figure 2: Step-by-step process flow for the recommended Lithiation-Borylation pathway.
Part 6: Characterization & Quality Control
Validating the identity of [3-(prop-1-yn-1-yl)phenyl]boronic acid requires checking for the integrity of both the alkyne and the boronic acid.
-
¹H NMR (500 MHz, DMSO-d₆):
-
Methyl Group: Look for a singlet (or fine doublet) at δ 2.01 ppm (3H). This confirms the propyne unit.
-
Aromatic Region: Multiplets at 6.90–7.80 ppm corresponding to the meta-substituted pattern.
-
Boronic Acid: Broad singlet at δ ~8.0–8.2 ppm (2H, B(OH)
). This peak may disappear with D O shake.
-
-
¹¹B NMR:
-
Expect a broad peak around δ 28–30 ppm , characteristic of trivalent boronic acids.
-
-
Mass Spectrometry:
-
Boronic acids are difficult to ionize directly in ESI. They often form trimeric boroxines or esters with methanol solvent. Look for the mass of the boroxine trimer or the methyl ester adduct.
-
Part 7: Safety & Handling
-
Propyne: Extremely flammable gas. Ensure good ventilation and use a spark-proof environment. If using condensed propyne, be aware of rapid expansion upon warming.
-
n-Butyllithium: Pyrophoric. Use standard Schlenk techniques. Keep a bucket of sand or Class D fire extinguisher nearby.
-
Boronic Acid Stability: Boronic acids can dehydrate to form boroxines (anhydrides) upon heating or prolonged storage under vacuum. This is reversible with water. Store in a refrigerator (2–8°C) to maintain the free acid form.
References
-
Synthesis of 3-(prop-1-ynyl)phenylboronic acid via Lithiation (US Patent 2012/0165347)
- Source: Google P
- Context: Detailed experimental procedure for the lithiation of 1-bromo-3-(prop-1-ynyl)
-
Sonogashira Coupling Protocols (General Review)
- Source: Organic Chemistry Portal
- Context: Conditions for Pd-catalyzed alkynylation, relevant for the synthesis of the bromo-alkyne precursor.
-
Hydrolysis of Boronic Esters
-
Source: Hinkes, S. P. A., & Klein, C. D. P. (2019).[4] Organic Letters.
- Context: Methodologies for converting boronic esters to free acids, relevant if Route B is chosen.
-
-
Stability and Handling of Phenylboronic Acids
- Source: Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
- Context: Authoritative text on the dehydration equilibrium (boroxine form
Sources
- 1. 3-(prop-1-ynyl)phenylboronic acid synthesis - chemicalbook [chemicalbook.com]
- 2. A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Boronic acid synthesis by hydrolysis [organic-chemistry.org]
